molecular formula C9H16N4 B13309999 1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine

1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine

Cat. No.: B13309999
M. Wt: 180.25 g/mol
InChI Key: DVCAKLPXRNTXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine is a heterocyclic amine featuring a pyrrolidine ring (five-membered, saturated nitrogen-containing ring) substituted with a 1-methylpyrazole group at the 4-position and a methanamine side chain. Its structural uniqueness lies in the combination of a pyrazole moiety and a pyrrolidine scaffold, which may influence conformational flexibility and binding interactions.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

[1-(1-methylpyrazol-4-yl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C9H16N4/c1-12-7-9(6-11-12)13-4-2-3-8(13)5-10/h6-8H,2-5,10H2,1H3

InChI Key

DVCAKLPXRNTXHI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)N2CCCC2CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides two regioisomeric pyrazoles, which can be separated and further reacted to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dichloromethane, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Key Structural Features Notable Properties/Applications Evidence ID
1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine C₁₀H₁₇N₅ Pyrrolidine ring, 4-methylpyrazole, methanamine Potential receptor ligand N/A
(1-Methyl-1H-pyrazol-4-yl)methanamine C₅H₉N₃ 4-methylpyrazole, primary amine Intermediate in ligand synthesis
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine C₈H₁₃N₃O₄ 1,3-dimethylpyrazole, oxalate salt Enhanced stability via salt formation
{1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine C₁₄H₁₄N₂O Piperidine ring, pyrazole-methyl substituent Conformational flexibility comparison
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine C₁₁H₁₃N₃ Phenylpyrazole, N-methylation Increased lipophilicity
[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₄ClN₃ Chlorophenyl group, tertiary amine Halogen-induced electronic effects

Substituent Variations on the Pyrazole Ring

  • Methyl vs. Phenyl Groups: The target compound’s 1-methylpyrazole group contrasts with the phenyl-substituted pyrazole in N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (). Halogenated Derivatives: Compounds like [(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine () introduce a chlorine atom, which may improve binding affinity via halogen bonding or alter metabolic stability .
  • Dimethylpyrazole Derivatives :

    • 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine () features two methyl groups on the pyrazole ring, likely increasing steric hindrance and altering electronic properties compared to the target’s single methyl group. Its oxalate salt form enhances crystallinity and stability .

Ring System Comparisons: Pyrrolidine vs. Piperidine

  • Pyrrolidine (5-membered) vs. Piperidine (6-membered) :
    • The target’s pyrrolidine ring imposes greater ring strain and conformational restriction compared to the piperidine-based {1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine (–15). Piperidine’s larger ring may allow for better accommodation in hydrophobic binding pockets .

Functional Group Modifications

  • Primary vs. Tertiary Amines :

    • The primary amine in the target compound contrasts with tertiary amines like [(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (). Tertiary amines generally exhibit higher basicity and altered hydrogen-bonding capabilities .

Biological Activity

1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine, with the CAS number 1823357-65-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H16_{16}N4_4
  • Molecular Weight : 180.25 g/mol
  • Structure : The compound features a pyrazole ring substituted with a pyrrolidine moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components, particularly the pyrazole and pyrrolidine groups. These groups are known for their diverse pharmacological effects.

Research indicates that pyrazole derivatives often exhibit:

  • Antibacterial Activity : Pyrazole compounds have been shown to possess selective antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
  • Antineoplastic Properties : Derivatives of pyrazole are being investigated for their potential in cancer therapy, with some compounds demonstrating efficacy in inhibiting tumor growth .
  • Anti-inflammatory Effects : Certain pyrazole derivatives have been reported to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Antibacterial Activity

A study highlighted the effectiveness of pyrazole derivatives against drug-resistant bacteria. For instance, compounds similar to this compound were tested for their minimum inhibitory concentrations (MIC) against MRSA and VRE. Results indicated MIC values less than 1 μg/ml, showcasing potent antibacterial properties .

Anticancer Potential

In another investigation, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. The findings suggested that these compounds could induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against MRSA and VRE with MIC < 1 μg/ml
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.